molecular formula C13H10ClNO3 B2883751 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid CAS No. 1531547-47-3

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2883751
CAS RN: 1531547-47-3
M. Wt: 263.68
InChI Key: IKQCAXXMCWWUHO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, specifically a 3-chloro-5-methylbenzoic acid . Benzoic acid derivatives are commonly used in the synthesis of a wide range of products, including pharmaceuticals .


Synthesis Analysis

The synthesis of 3-chloro methyl benzoic acid involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent, with zinc chloride and ferric chloride as Lewis acid catalysts . This method is reported to be simple, easy to control, highly safe, and environmentally friendly .

Scientific Research Applications

Synthesis and Structural Elucidation

One of the foundational applications of compounds related to 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is in the synthesis of complex molecular structures. For instance, Stájer et al. (2006) demonstrated a method involving the retro Diels-Alder reaction for preparing pyrrolo[1,2-a]pyrimidinediones, highlighting the compound's utility in constructing novel heterocyclic compounds (Stájer et al., 2006). Similarly, Yamashita et al. (2009) discussed the palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes, underscoring the versatility of pyrrole-derived acids in synthesizing condensed heteroaromatic compounds, which are significant in materials science and pharmaceutical research (Yamashita et al., 2009).

Chemical Reactivity and Interactions

The reactivity of compounds structurally similar to 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is crucial in understanding and developing new chemical reactions. Soleimani and Zainali (2011) explored isocyanide-based multicomponent reactions, revealing the potential of carboxylic acids in synthesizing diverse molecular structures, including alkylcarbamoyl and isochromeno[3,4-b]pyrrole derivatives, showcasing the importance of these compounds in creating multifunctional molecules (Soleimani & Zainali, 2011).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, compounds like 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid serve as building blocks for creating novel materials. Ding et al. (2017) synthesized lanthanide-cadmium heterometal-organic frameworks, demonstrating the compound's applicability in developing materials with potential sensor and luminescence applications, further highlighting its importance beyond mere chemical synthesis (Ding et al., 2017).

properties

IUPAC Name

4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-8(4-10(14)3-7)12(16)9-5-11(13(17)18)15-6-9/h2-6,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCAXXMCWWUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid

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